3-(BENZENESULFONYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]PYRROLIDINE-1-CARBOXAMIDE
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O3S/c19-18(20,21)13-5-4-6-14(11-13)22-17(24)23-10-9-16(12-23)27(25,26)15-7-2-1-3-8-15/h1-8,11,16H,9-10,12H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKZWFWTSPVTAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(BENZENESULFONYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]PYRROLIDINE-1-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the reaction of a pyrrolidine derivative with phenylsulfonyl chloride under basic conditions to introduce the phenylsulfonyl group. The trifluoromethylphenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable trifluoromethylphenyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(BENZENESULFONYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]PYRROLIDINE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding a simpler pyrrolidine derivative.
Substitution: The trifluoromethylphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Pyrrolidine derivatives without the sulfonyl group.
Substitution: Various substituted trifluoromethylphenyl derivatives.
Scientific Research Applications
3-(BENZENESULFONYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]PYRROLIDINE-1-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 3-(BENZENESULFONYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]PYRROLIDINE-1-CARBOXAMIDE involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The trifluoromethyl group may enhance the compound’s binding affinity and stability, contributing to its overall biological activity.
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key differences between the target compound and its analogs:
Key Observations
Pyrrolidine vs. Pyrrole :
- The target compound’s saturated pyrrolidine ring likely exhibits greater conformational flexibility than the aromatic pyrrole in ’s compound. This could influence binding kinetics to biological targets .
Sulfonamide vs. Carboxylic Acid/Carboxamide :
- The benzenesulfonyl group in the target compound and ’s proline derivative may facilitate stronger hydrogen-bonding interactions compared to the acetyl group in ’s pyrrole derivative .
Stereochemical Considerations :
- ’s compound highlights the importance of stereochemistry (3S configuration), suggesting that the target compound’s activity could be sensitive to pyrrolidine ring substituent positions .
Hypothetical Pharmacological Implications
- Enzyme Inhibition: The sulfonamide group in the target compound may mimic endogenous substrates, enabling inhibition of enzymes like carbonic anhydrase or proteases, as seen in other sulfonamide-based drugs .
- Antimicrobial Activity: ’s compound targets enoyl-acyl carrier protein reductase, a key enzyme in bacterial fatty acid synthesis. The target’s sulfonamide group could similarly disrupt microbial enzymes .
- Metabolic Stability: The trifluoromethyl group may reduce cytochrome P450-mediated metabolism, extending half-life compared to non-fluorinated analogs like ’s compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
